molecular formula C18H19N3O3S2 B268844 N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

カタログ番号 B268844
分子量: 389.5 g/mol
InChIキー: BHKQVDUHYJMPBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibiting BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide selectively binds to the active site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways involved in B-cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to have a potent inhibitory effect on BTK activity, with an IC50 value of 0.85 nM. It has also been shown to be selective for BTK, with minimal off-target effects on other kinases. In preclinical models, N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to induce cell death in B-cell malignancies, such as CLL, MCL, and DLBCL.

実験室実験の利点と制限

One advantage of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its potency, which allows for lower dosages and reduces the risk of side effects. However, one limitation of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the development of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance their efficacy. Another direction is the development of more selective and potent BTK inhibitors that can overcome resistance mechanisms. Additionally, the use of BTK inhibitors in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma, is an area of active research.

合成法

The synthesis of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-aminobenzamide, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the thienylcarbonyl derivative. The final step involves the reaction of the thienylcarbonyl derivative with tetrahydro-2-furanylmethylamine and ammonium thiocyanate to form N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide.

科学的研究の応用

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been extensively studied in preclinical models of B-cell malignancies and has shown promising results. In a study published in the journal Blood, N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to be effective in inhibiting BTK signaling and inducing cell death in CLL and MCL cells. Another study published in the journal Cancer Research showed that N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was effective in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells in vitro and in vivo.

特性

製品名

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

分子式

C18H19N3O3S2

分子量

389.5 g/mol

IUPAC名

N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H19N3O3S2/c22-16(19-11-14-6-2-8-24-14)12-4-1-5-13(10-12)20-18(25)21-17(23)15-7-3-9-26-15/h1,3-5,7,9-10,14H,2,6,8,11H2,(H,19,22)(H2,20,21,23,25)

InChIキー

BHKQVDUHYJMPBX-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3

正規SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。